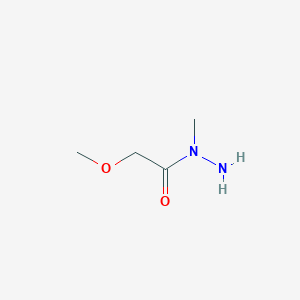
rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans (RtB-2,5-BHMP) is an organic compound that belongs to a family of compounds known as pyrrolidines. It is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
RtB-2,5-BHMP has a variety of applications in scientific research. It has been used as a chiral building block for the synthesis of novel molecules, such as amino acids and peptides. It has also been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, RtB-2,5-BHMP can be used to study the structure and function of carbohydrates, lipids, and nucleic acids.
Mecanismo De Acción
RtB-2,5-BHMP is a chiral molecule, meaning that it has two distinct configurations, or “mirror” images, that are not superimposable on each other. This property allows it to interact with other chiral molecules, such as proteins and enzymes, in a specific manner. For example, RtB-2,5-BHMP can interact with an enzyme in such a way that it inhibits its activity, or it can interact with a protein in such a way that it alters its structure and function.
Biochemical and Physiological Effects
RtB-2,5-BHMP has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. Its biochemical and physiological effects have been studied in both in vitro and in vivo systems. In vitro studies have shown that RtB-2,5-BHMP can inhibit the activity of certain enzymes, such as proteases and phosphatases, and can also modulate the activity of certain proteins, such as transcription factors. In vivo studies have demonstrated that RtB-2,5-BHMP can modulate the expression of certain genes and affect the development of certain organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
RtB-2,5-BHMP has several advantages for laboratory experiments. It is relatively easy to synthesize, and its chiral nature allows it to interact with other chiral molecules in a specific manner. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo systems, making it a useful tool for studying the structure and function of proteins, enzymes, and other molecules. However, there are also some limitations to using RtB-2,5-BHMP in laboratory experiments. For example, its effects on the structure and function of proteins and enzymes may be difficult to predict, and its effects on the expression of certain genes may be difficult to control.
Direcciones Futuras
The potential future directions for RtB-2,5-BHMP are numerous. It could be used to develop new drugs or to modify existing drugs. It could also be used to study the structure and function of proteins, enzymes, and other molecules, as well as to study the mechanisms of enzyme-catalyzed reactions. In addition, it could be used to study the biochemical and physiological effects of certain compounds, such as drugs, on cells and tissues. Finally, it could be used to develop new materials for use in medical devices and diagnostic tests.
Métodos De Síntesis
RtB-2,5-BHMP can be synthesized using a variety of methods, including a two-step process involving the reaction of 2,5-dihydroxymethylpyrrolidine and tert-butyl bromide, followed by the addition of a base. The first step involves the reaction of 2,5-dihydroxymethylpyrrolidine with tert-butyl bromide in an aqueous solution of acetic acid at room temperature. This reaction produces the desired product, RtB-2,5-BHMP, and a byproduct, tert-butyl alcohol. The second step involves the addition of a base, such as potassium hydroxide, to the reaction mixture. This step helps to remove the byproduct, tert-butyl alcohol, and purify the desired product, RtB-2,5-BHMP.
Propiedades
IUPAC Name |
tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)






![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)